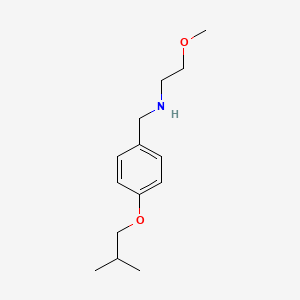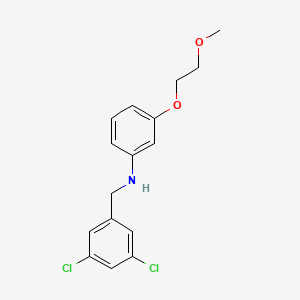
N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline
説明
N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline (DCM-MEOA) is an organic compound that is a member of the aniline family. It is a white crystalline solid with a molecular weight of 299.2 g/mol and a melting point of 102°C. DCM-MEOA is used in a variety of scientific research applications, and has been studied for its biochemical and physiological effects.
科学的研究の応用
Genotoxic Activities and Carcinogenicity
Research on aniline and its metabolites, including compounds similar to N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline, indicates a focus on understanding their genotoxic potential and carcinogenicity in rats. A comprehensive review highlighted that aniline and its major metabolites, such as p-aminophenol and p-hydroxyacetanilide, show little evidence of DNA damaging potential. However, they might have a potential for inducing chromosomal damage at relatively high dose levels. This suggests a lack of direct relationship between aniline-induced chromosomal damage and spleen tumors in rats, pointing towards chronic high-dose damage of the blood leading to oxidative stress as a more probable cause of carcinogenic effects (Bomhard & Herbold, 2005).
Chemical Synthesis and Structural Properties
The chemical synthesis and structural properties of aniline derivatives, including methodologies that might apply to N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline, have been studied. Research on the reaction of chloral with substituted anilines leading to novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones showcased the diversity of products depending on the amine type and reaction conditions. This provides insights into the conformation and potential applications of aniline derivatives in various fields (Issac & Tierney, 1996).
Antimicrobial Properties
The potential for nickel and its aniline adducts to serve as alternative antibiotic therapies has been reviewed. Given the increasing development of drug resistance and undesirable side effects of certain antibiotics, exploring the antimicrobial activity of metal complexes with aniline derivatives opens new avenues for therapeutic agents. This review underscores the importance of developing novel drugs to improve upon current antimicrobial therapeutic agents, highlighting the relevance of research into compounds like N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline (Aderonke Av et al., 2020).
Environmental and Analytical Applications
The role of aniline derivatives in environmental sciences, particularly in the treatment of organic pollutants, has been explored. An enzymatic approach using enzymes like laccases and peroxidases, in the presence of redox mediators, showed promising results in degrading recalcitrant compounds found in industrial wastewater. This highlights the potential environmental applications of aniline derivatives in pollution remediation (Husain & Husain, 2007).
特性
IUPAC Name |
N-[(3,5-dichlorophenyl)methyl]-3-(2-methoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2/c1-20-5-6-21-16-4-2-3-15(10-16)19-11-12-7-13(17)9-14(18)8-12/h2-4,7-10,19H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJHXIFEOPZJGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)NCC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-2-methylaniline](/img/structure/B1437472.png)
![2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine](/img/structure/B1437473.png)
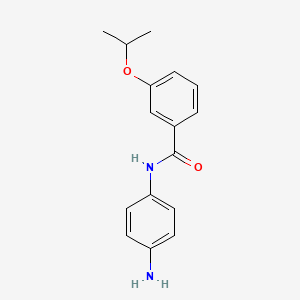
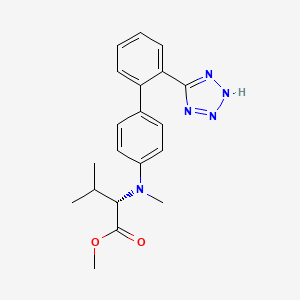
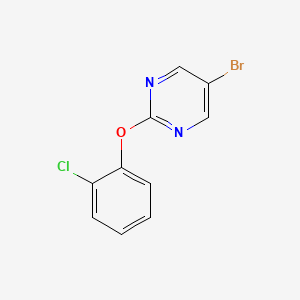
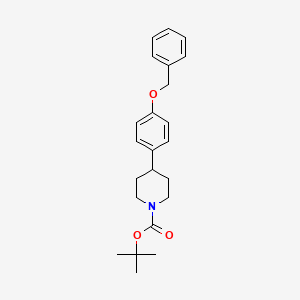
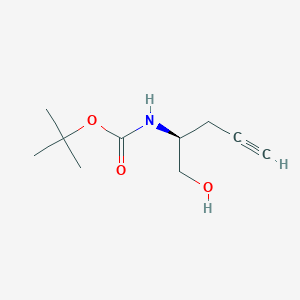
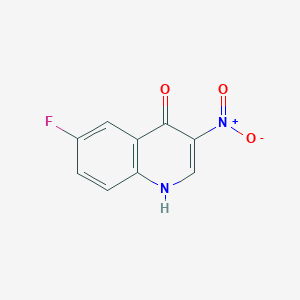
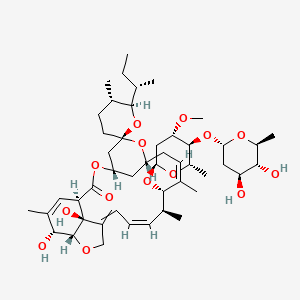
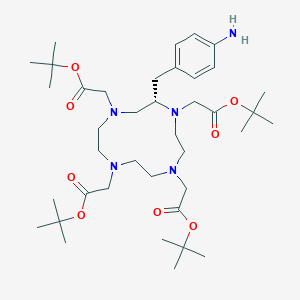
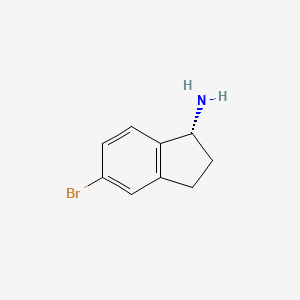
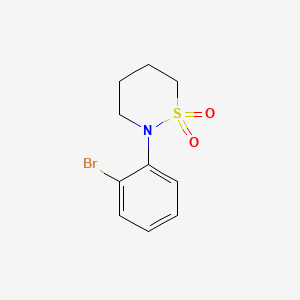
![N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine](/img/structure/B1437492.png)
